1-(Difluoromethoxy)-2,3,4-trifluoro-benzene
Overview
Description
1-(Difluoromethoxy)-2,3,4-trifluoro-benzene is an organic compound characterized by the presence of difluoromethoxy and trifluoro substituents on a benzene ring
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-2,3,4-trifluoro-benzene typically involves difluoromethylation and trifluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For instance, difluoromethylation can be achieved using difluorocarbene reagents, while trifluoromethylation often involves the use of trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Difluoromethoxy)-2,3,4-trifluoro-benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy or trifluoro groups can be replaced by other substituents.
Cross-Coupling: Cross-coupling reactions, such as Suzuki or Heck reactions, can be used to form carbon-carbon bonds.
Common reagents used in these reactions include halogenated compounds, metal catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethoxy)-2,3,4-trifluoro-benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-2,3,4-trifluoro-benzene involves its interaction with specific molecular targets. The difluoromethoxy and trifluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
1-(Difluoromethoxy)-2,3,4-trifluoro-benzene can be compared with other fluorinated compounds, such as trifluoromethyl ethers and difluoromethoxylated ketones. These compounds share similar structural features but differ in their chemical reactivity and applications. For example, trifluoromethyl ethers are known for their stability and lipophilicity, while difluoromethoxylated ketones are versatile building blocks for the synthesis of nitrogen-containing heterocycles .
Similar compounds include:
- Trifluoromethyl ethers
- Difluoromethoxylated ketones
- Trifluoromethylated aromatic compounds
Properties
IUPAC Name |
1-(difluoromethoxy)-2,3,4-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPWVTXTCSDNRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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